molecular formula C21H27N3O3 B2694328 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 942012-15-9

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2694328
CAS No.: 942012-15-9
M. Wt: 369.465
InChI Key: RAOFBSAGWRVDOT-UHFFFAOYSA-N
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Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a cyclohexene moiety, a 2-oxopyrrolidine ring, and an ethanediamide linker. The cyclohexene group contributes to lipophilicity, while the 2-oxopyrrolidine (a lactam) may enhance hydrogen-bonding interactions, a critical feature in drug-receptor binding .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15-14-17(9-10-18(15)24-13-5-8-19(24)25)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOFBSAGWRVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCC2=CCCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and pyrrolidinone intermediates. The cyclohexene intermediate can be synthesized through the hydrogenation of benzene, followed by a series of reactions to introduce the ethyl group. The pyrrolidinone intermediate is prepared through the cyclization of a suitable amide precursor.

The final step involves the coupling of these intermediates with ethanediamide under specific reaction conditions, such as the use of a strong base and a suitable solvent, to form the desired compound.

Industrial Production Methods

Industrial production of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on shared motifs: cyclohexene derivatives , lactam-containing compounds , and ethanediamide-linked molecules . Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Relevance / Applications
Target Compound Cyclohexene, 2-oxopyrrolidine, ethanediamide linker Hypothesized CNS or anti-inflammatory activity
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... Dimethylphenoxy, tetrahydropyrimidinone, amide backbone Antimicrobial or protease inhibition
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one Spiro-indoline-pyrrolidinone, naphthoyl, dimethylaminophenyl Anticancer or photodynamic therapy agents

Key Findings:

Lactam Variations: The target compound’s 2-oxopyrrolidine (5-membered lactam) contrasts with the 6-membered tetrahydropyrimidinone in ’s analogs . Spiro-lactam systems (e.g., in ) exhibit enhanced stereochemical control, which is critical for binding chiral biological targets.

Aromatic and Aliphatic Substituents: The cyclohexene group in the target compound offers moderate lipophilicity compared to the 2,6-dimethylphenoxy group in ’s molecules, which may increase metabolic stability but reduce blood-brain barrier penetration . Naphthoyl groups () enhance π-π stacking interactions, often leveraged in DNA-intercalating agents .

Linker Flexibility :

  • The ethanediamide linker in the target compound provides two amide bonds, enabling hydrogen bonding with proteases or kinases. This contrasts with the single acetamido linker in ’s compounds, which may limit binding versatility .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step amidation and cyclization, akin to methods for spiro-lactams () . However, the cyclohexene moiety may require specialized catalysts for stereoselective formation.
  • Computational Modeling: Molecular docking studies (using tools like SHELX ) predict that the 2-oxopyrrolidine ring interacts favorably with ATP-binding pockets in kinases, a feature less pronounced in bulkier tetrahydropyrimidinone analogs.
  • ADMET Profiles : Compared to naphthoyl-containing analogs (), the target compound’s lower aromaticity may reduce hepatotoxicity risks but also decrease oral bioavailability .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential biological activities. Its unique structure, which combines a cyclohexene ring and a pyrrolidinone moiety, suggests various interactions with biological systems. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse scientific sources.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide. The synthesis typically involves multiple steps, beginning with the preparation of cyclohexene and pyrrolidinone intermediates, followed by coupling these intermediates with ethanediamide under specific conditions to yield the final product.

Synthetic Routes

StepReaction TypeDescription
1HydrogenationConversion of benzene to cyclohexene.
2CyclizationFormation of pyrrolidinone from an amide precursor.
3CouplingReaction of intermediates with ethanediamide in the presence of a base.

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic applications due to its interactions with various biological targets.

The compound's mechanism of action is hypothesized to involve interactions with specific enzymes or receptors, modulating biochemical pathways relevant to various diseases. Ongoing studies are exploring these interactions to elucidate its pharmacological potential.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.

Antimicrobial Activity

Research has shown that amide derivatives often exhibit antimicrobial properties. For instance, related compounds have demonstrated moderate fungicidal and insecticidal activities in bioassays, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

Studies on related compounds indicate that modifications to the amide structure can enhance enzyme inhibition capabilities. For example, some derivatives have shown significant beta-lactamase inhibitory activity, which is crucial for combating antibiotic resistance .

Potential Applications

Given its structural features and preliminary findings on biological activities, this compound could be explored for various applications:

Pharmaceutical Development
The compound may serve as a lead structure in drug development targeting specific diseases, particularly those involving microbial infections or enzyme-related disorders.

Chemical Research
As a versatile building block, it can be utilized in synthesizing more complex organic molecules for further research in medicinal chemistry.

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